molecular formula C8H4FN3O3 B045354 7-Fluoro-6-nitroquinazolin-4(3H)-one CAS No. 162012-69-3

7-Fluoro-6-nitroquinazolin-4(3H)-one

Cat. No. B045354
M. Wt: 209.13 g/mol
InChI Key: VTUAEMSZEIGQRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluoroquinazolinones involves several steps, including cyclization, chlorination, and nucleophilic substitution. For instance, a method has been developed for preparing 1-substituted 3-nitroquinolin-4(1H)-ones from 2-fluoro-α-nitroacetophenones, demonstrating the versatile synthetic approaches available for such compounds (Rádl & Chan, 1994). Another study presents the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine from 2-amino-4-fluoro benzoic acid through cyclization, highlighting the diverse synthetic routes (Zhou et al., 2019).

Molecular Structure Analysis

The molecular structure of fluoroquinazolinone derivatives has been characterized using various spectroscopic methods. For example, the crystal structure of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was determined, showing an orthorhombic system and a three-dimensional structure via weak N–H…N hydrogen bonding (Cai et al., 2019).

Chemical Reactions and Properties

Fluoroquinazolinones participate in various chemical reactions, including nucleophilic substitution, where the fluorine atom can be replaced with different nucleophiles. A study on 3-fluoro-4-nitroquinoline 1-oxide demonstrated its reactivity, where the fluorine atom was replaced with OR- or NR2-containing compounds (Araki et al., 1968).

Physical Properties Analysis

The physical properties of fluoroquinazolinones, such as solubility, melting point, and stability, are crucial for their application in chemical synthesis and pharmaceutical formulation. However, specific details on the physical properties of 7-Fluoro-6-nitroquinazolin-4(3H)-one require further research in the literature.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards different chemical agents, and photostability, are essential for understanding the behavior of fluoroquinazolinones in chemical reactions and in biological systems. The structure-activity relationships of 6-nitroquinazolines, for instance, have been explored to understand their inhibitory activities toward various biological targets, indicating the importance of specific substituents for biological activity (Tobe et al., 2002).

Scientific Research Applications

  • Pharmaceutical Applications :

    • Kesternich et al. (2013) noted that 6-nitroquinazoline-2,4(1H,3H)-dione, a compound similar to 7-Fluoro-6-nitroquinazolin-4(3H)-one, is a facile synthetic compound with strong intermolecular hydrogen bonding, suggesting potential in pharmaceutical applications (Kesternich et al., 2013).
    • Hemalatha et al. (2016) demonstrated the importance of fluorine in the interaction of 2,3-dihydroquinazolinone with lysozyme, implying potential biomedical applications (Hemalatha et al., 2016).
    • Elsayed et al. (2017) discovered that chlorinated and fluorinated 7-azaindenoisoquinolines, which are structurally related, show high inhibitory activities in cancer cell cultures, suggesting their use in cancer therapy (Elsayed et al., 2017).
  • Antibacterial and Antifungal Properties :

    • Al-Hiari et al. (2007) found that new 8-nitrofluoroquinolone derivatives exhibit promising antibacterial activity against both gram-positive and gram-negative bacteria (Al-Hiari et al., 2007).
    • Xu et al. (2007) synthesized novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives with significant antifungal activities, useful in pharmaceuticals and food processing (Xu et al., 2007).
  • Cancer Research :

    • Tobe et al. (2002) identified that certain 6-nitroquinazolines exhibit inhibitory effects on TNF-alpha production and T cell proliferation, which could have implications in cancer research (Tobe et al., 2002).
  • Agricultural Use :

    • Huang et al. (2005) synthesized compounds with herbicidal activity comparable to flumioxazin, indicating potential broad-spectrum use in agriculture (Huang et al., 2005).
  • Synthesis of Novel Compounds :

    • Rádl and Chan (1994) presented a synthetic method for preparing 1-substituted 3-nitroquinolin-4(1H)-ones, enabling the synthesis of 6,7-difluoro derivatives, which is crucial for developing new pharmaceutical compounds (Rádl & Chan, 1994).
    • Zhang et al. (2008) achieved solid-phase synthesis of 4,8-disubstituted-8,9-dihydropyrazino[2,3-g]quinazolin-7(6H)-ones from a 4chloro-7-fluoro-6-nitroquinazoline scaffold, important for the development of new chemical entities (Zhang et al., 2008).

properties

IUPAC Name

7-fluoro-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUAEMSZEIGQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427688
Record name 7-Fluoro-6-nitroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-6-nitroquinazolin-4(3H)-one

CAS RN

162012-69-3
Record name 7-Fluoro-6-nitroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoro-6-nitroquinazolin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Wu, A Ji, A Zhang, Y Shen - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The quinazolinone unit of the title compound, C8H4FN3O3, is essentially planar, with a maximum deviation of 0.0538 (14) Å for the O atom. The nitro group is twisted by 12.0 (3) from …
Number of citations: 3 scripts.iucr.org
Y Tu, Y OuYang, S Xu, Y Zhu, G Li, C Sun… - Bioorganic & medicinal …, 2016 - Elsevier
Two series of afatinib derivatives bearing cinnamamide moiety (10a–n and 11a–h) were designed, synthesized and evaluated for the IC 50 values against four cancer cell lines (A549, …
Number of citations: 37 www.sciencedirect.com
D Kobus, Y Giesen, R Ullrich, H Backes… - Applied Radiation and …, 2009 - Elsevier
Radiolabelled epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors potentially facilitate the assessment of EGFR overexpression in tumors. Since elaborate multi-step …
Number of citations: 32 www.sciencedirect.com
J Shao, E Chen, K Shu, W Chen, G Zhang… - Bioorganic & Medicinal …, 2016 - Elsevier
Despite the remarkable benefits of gefitinib, the clinical efficacy is eventually diminished due to the acquired point mutations in the EGFR (T790M). To address this unmet medical need, …
Number of citations: 14 www.sciencedirect.com
GW Rewcastle, BD Palmer, AJ Bridges… - Journal of medicinal …, 1996 - ACS Publications
Following the discovery of 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline (4; PD 153035) as an extremely potent (IC 50 0.025 nM) inhibitor of the tyrosine kinase activity of the …
Number of citations: 218 pubs.acs.org
P Hu, D Han, R Ruan, LM Zheng, SH Chou… - Oncotarget, 2016 - ncbi.nlm.nih.gov
Non-small cell lung cancer (NSCLC) patients with activating epidermal growth factor receptor (EGFR) mutations initially respond well to the EGFR tyrosine kinase inhibitors (TKIs) …
Number of citations: 2 www.ncbi.nlm.nih.gov
W Hou, Y Ren, Z Zhang, H Sun, Y Ma, B Yan - Bioorganic & Medicinal …, 2018 - Elsevier
A series of novel quinazoline derivatives bearing various C-6 benzamide substituents were synthesized and evaluated as EGFR inhibitors, and most showed significant inhibitory …
Number of citations: 19 www.sciencedirect.com
L Zhao, T Fan, Z Shi, C Ding, C Zhang, Z Yuan… - European Journal of …, 2021 - Elsevier
Acquired resistance leads to the failure of EGFR TKIs in NSCLC treatment. A novel series of hydroxamic acid-containing 4-aminoquinazoline derivatives as irreversible ErbB/HDAC …
Number of citations: 11 www.sciencedirect.com
JA McIntyre, J Castaner, PA Leeson - Drugs of the Future, 2005 - access.portico.org
Dysfunction of intracellular signaling pathways has been implicated in the development and progression of cancer. Canertinib is an irreversible small-molecule tyrosine kinase inhibitor …
Number of citations: 21 access.portico.org
L Shi, YJ Wang, JC An, B Li, J Hu - Zeitschrift für Kristallographie …, 2022 - degruyter.com
C 8 H 5 N 3 O 3 , monoclinic, P2 1 /c (no. 14), a = 9.1778(16) Å, b = 7.0270(10) Å, c = 12.518(2) Å, β = 92.930(6), V = 806.3(2) Å 3 , Z = 4, R gt (F 2 ) = 0.0469, wR ref (F 2 ) = 0.1353, T = …
Number of citations: 4 www.degruyter.com

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